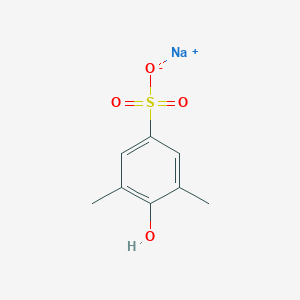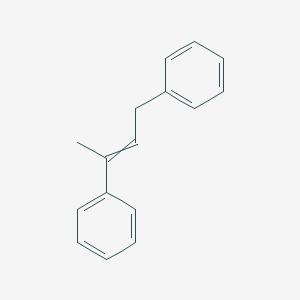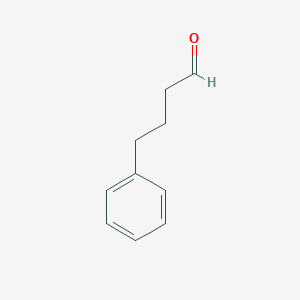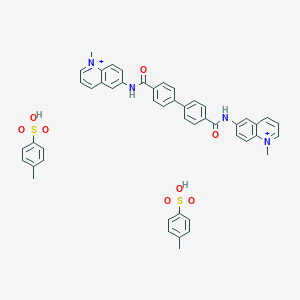
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate, also known as QBP, is a compound that has gained attention in scientific research due to its unique properties. QBP is a quaternary ammonium salt that has been synthesized through various methods and has been studied for its potential applications in biochemical and physiological research.
作用機序
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is not fully understood, but it is believed to act by disrupting the cell membrane of microorganisms and cancer cells. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to bind to DNA and inhibit RNA synthesis, which may contribute to its cytotoxic effects.
生化学的および生理学的効果
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been shown to have cytotoxic effects on cancer cells, and may have potential as an anticancer agent.
実験室実験の利点と制限
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate. One potential direction is to study its potential as an antimicrobial agent in the treatment of bacterial and fungal infections. Another potential direction is to investigate its potential as an anticancer agent and to further elucidate its mechanism of action. Additionally, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate could be studied for its potential use in other areas of research, such as neuroscience and drug discovery.
合成法
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate can be synthesized through a multistep process that involves the reaction of quinoline and p-phenylenediamine with phosgene. The resulting intermediate is then reacted with methylamine and tosyl chloride to form the final product, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate.
科学的研究の応用
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has been studied for its potential applications in various scientific research fields. It has been shown to have antimicrobial properties and has been used in studies related to bacterial and fungal infections. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate has also been studied for its potential use in cancer research and has been shown to have cytotoxic effects on cancer cells.
特性
CAS番号 |
18355-52-7 |
|---|---|
製品名 |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-methyl-, ditosylate |
分子式 |
C48H44N4O8S2+2 |
分子量 |
869 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;N-(1-methylquinolin-1-ium-6-yl)-4-[4-[(1-methylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C34H26N4O2.2C7H8O3S/c1-37-19-3-5-27-21-29(15-17-31(27)37)35-33(39)25-11-7-23(8-12-25)24-9-13-26(14-10-24)34(40)36-30-16-18-32-28(22-30)6-4-20-38(32)2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-22H,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChIキー |
KCASYOHMJAYEDQ-UHFFFAOYSA-P |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)C |
その他のCAS番号 |
18355-52-7 |
同義語 |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-methylquinolinium) ditosylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



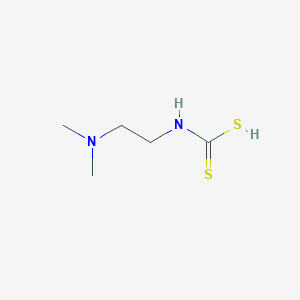
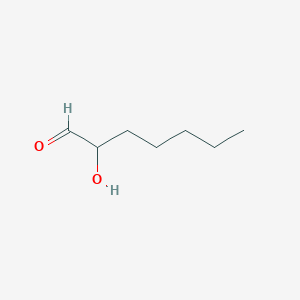
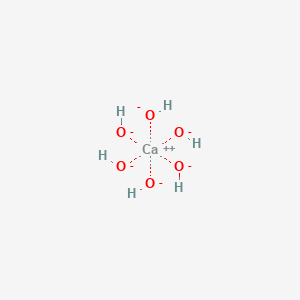
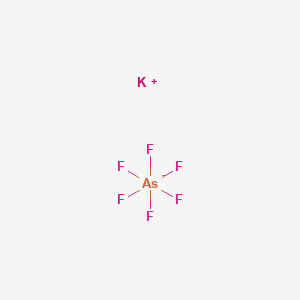
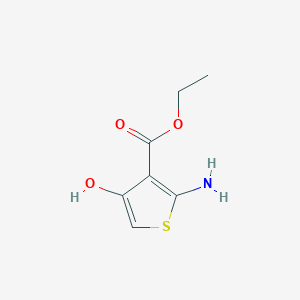
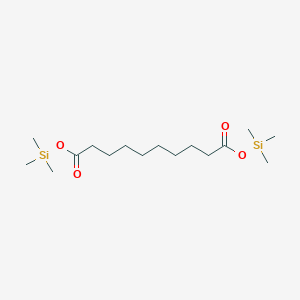
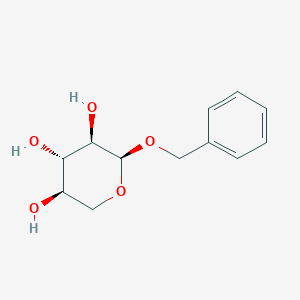
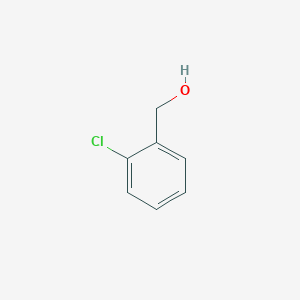
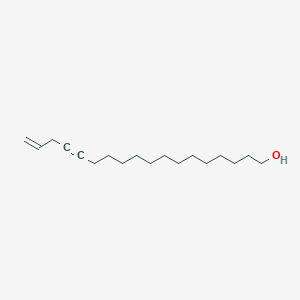
![1-(Dodecyloxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B95486.png)
![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] N-sulfooxyethanimidothioate](/img/structure/B95488.png)
